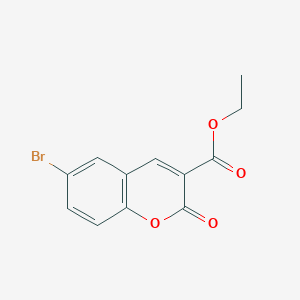

ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

CAS No.: 2199-90-8

Cat. No.: VC1706484

Molecular Formula: C12H9BrO4

Molecular Weight: 297.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2199-90-8 |

|---|---|

| Molecular Formula | C12H9BrO4 |

| Molecular Weight | 297.1 g/mol |

| IUPAC Name | ethyl 6-bromo-2-oxochromene-3-carboxylate |

| Standard InChI | InChI=1S/C12H9BrO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3 |

| Standard InChI Key | RXGDNKCWEKUYQA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |

Introduction

Chemical Identity and Structural Properties

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 2199-90-8) is a heterocyclic compound belonging to the chromene class of molecules. It features a specific molecular structure characterized by a benzene ring fused to a pyran ring, with a bromine substituent at the 6-position that enhances its reactivity and applications in organic synthesis.

Physical and Chemical Properties

The compound possesses the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H9BrO4 |

| Molecular Weight | 297.1 g/mol |

| Physical State | Solid at room temperature |

| CAS Number | 2199-90-8 |

| Structure Type | Chromene derivative |

This chemical is also known as ethyl 6-bromocoumarin-3-carboxylate due to its structural similarity to coumarins. The presence of the bromine atom at the 6-position significantly influences its reactivity and biological properties compared to other chromene derivatives.

Structural Characteristics

The structure of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate contains several key functional groups:

-

A lactone moiety (cyclic ester) in the pyran ring

-

An ethyl carboxylate group at the 3-position

-

A bromine substituent at the 6-position

-

A ketone group at the 2-position

These structural elements collectively contribute to the compound's chemical reactivity and biological activities, making it valuable for various scientific applications.

Synthesis Methods

Conventional Synthesis Approaches

The synthesis of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of ethyl 2-oxo-2H-chromene-3-carboxylate. This reaction is commonly performed using bromine in a suitable solvent, such as acetic acid, under controlled temperature conditions. The process must be carefully monitored to ensure selective bromination at the desired position.

Another synthetic route involves using 6-bromosalicylaldehyde as a starting material, which undergoes condensation with ethyl 4,4,4-trichloro-3-oxobutanoate in the presence of a base catalyst like piperidine . This approach allows for the direct incorporation of the bromine substituent without requiring a separate bromination step.

Alternative Synthesis Pathways

Based on similar compounds, an alternative synthesis pathway can be extrapolated from the synthesis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. This method involves the reaction of dibromosalicylaldehyde with 4,4,4-trichloroacetoacetic acid ethyl ester in the presence of piperidine in toluene under reflux conditions . The reaction typically yields the desired product after 4 hours with approximately 72% yield.

The general procedure follows these steps:

-

Addition of piperidine (30 mol%) to a stirred solution of salicylaldehyde and ethyl 4,4,4-trichloro-3-oxobutanoate in toluene

-

Refluxing the mixture for 4 hours

-

Purification of the crude product via column chromatography using silica gel

Biochemical Properties and Mechanism of Action

Primary Targets and Mode of Action

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate primarily targets the FtsZ protein, a key component involved in bacterial cell division. By inhibiting this protein, the compound disrupts normal cell division processes, leading to cell cycle arrest. This mechanism forms the basis for its potential applications as an antimicrobial agent.

Additionally, the compound interacts with several enzymes, notably inhibiting cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9. These interactions influence drug metabolism pathways and contribute to the compound's diverse biological effects.

Cellular Effects and Signaling Pathways

At the cellular level, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate modulates various processes including cell signaling pathways, gene expression, and cellular metabolism. Research has shown that it affects the expression of genes involved in oxidative stress response and apoptosis, suggesting multiple mechanisms through which it exerts its biological activities.

The compound's influence on cellular processes extends to modulation of apoptotic pathways, particularly in cancer cells, where it has demonstrated potential to induce programmed cell death through activation of caspase enzymes and other apoptotic mediators.

Biological Activities

Antimicrobial Properties

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibits significant antimicrobial activity against various pathogens. Research data indicates effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal species.

| Pathogen | Minimum Inhibitory Concentration (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 | Significant inhibition observed |

| Escherichia coli | 0.25 | Comparable efficacy to standard antibiotics |

| Candida albicans | 0.30 | Effective against fungal infections |

The compound also demonstrates the ability to inhibit biofilm formation, which is particularly important in addressing chronic infections that are resistant to conventional antimicrobial treatments.

Anticancer Activity

Studies investigating the anticancer potential of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate have revealed promising results across various cancer cell lines. The compound induces apoptosis and cell cycle arrest in multiple cancer cell types.

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Caspase activation |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents with improved efficacy and selectivity.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate demonstrates anti-inflammatory effects through inhibition of key inflammatory mediators such as TNF-alpha and IL-6. This activity may contribute to its potential therapeutic applications in inflammatory conditions.

The anti-inflammatory mechanism appears to involve modulation of the NF-κB pathway, which plays a central role in regulating inflammation and immune responses. By interfering with this pathway, the compound can potentially reduce inflammatory processes in various tissues and disease states.

Chemical Reactions and Derivatives

Reactivity Profile

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate participates in various chemical reactions, demonstrating versatility as a synthetic intermediate. The bromine substituent serves as a reactive site for further modifications, enabling the creation of diverse derivatives with enhanced or novel properties.

Key Reaction Types

The compound undergoes several important reaction types:

-

Substitution Reactions: The bromine atom can be replaced with various nucleophiles, including amines and thiols, under appropriate conditions. These reactions produce substituted chromene derivatives with potentially enhanced biological activities.

-

Reduction Reactions: Using reducing agents like sodium borohydride, the compound can be transformed into various reduced derivatives, such as ethyl 6-amino-2-oxo-2H-chromene-3-carboxylate.

-

Esterification/Hydrolysis: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, or transesterification to produce different ester derivatives.

-

Cross-coupling Reactions: As a halogenated compound, it can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to introduce new carbon-carbon bonds.

Research Applications

Organic Synthesis Applications

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate serves as an important intermediate in organic synthesis due to its reactive functional groups and versatile structure. The compound's ability to participate in various chemical transformations makes it valuable for creating libraries of derivatives with diverse properties.

Researchers have utilized this compound as a building block for synthesizing more complex molecules with potential applications in both medicinal chemistry and materials science. The bromine substituent provides a convenient handle for further functionalization through cross-coupling reactions and other synthetic methodologies.

Pharmaceutical Research

In pharmaceutical research, this compound has garnered attention for its diverse biological activities. Case studies have demonstrated its potential in several therapeutic areas:

-

Enzyme Inhibition Studies: Research has examined its role in inhibiting monoamine oxidases, with promising results for modulating neurotransmitter levels.

-

Antiproliferative Research: Studies have shown that halogenated coumarin derivatives, including ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, exhibit antiproliferative effects against various tumor cell lines, establishing a foundation for further cancer therapy research.

-

Antimicrobial Development: The compound's activity against bacterial and fungal pathogens makes it a candidate for developing new antimicrobial agents, particularly against resistant strains.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, each with distinct properties and activities:

| Compound | CAS Number | Key Differences |

|---|---|---|

| Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | 70384-83-7 | Contains chlorine instead of bromine at position 6 |

| Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | 2199-89-5 | Contains additional bromine at position 8 |

| Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate | 70160-51-9 | Contains hydroxyl group instead of bromine |

| Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate | 1883574-88-6 | Contains fluorine at position 7 instead of bromine at position 6 |

Structure-Activity Relationships

The presence of bromine at the 6-position imparts unique properties to ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate compared to its structural analogs. The bromine atom enhances the compound's reactivity in certain chemical transformations and contributes to its biological activities through electronic and steric effects.

Structure-activity relationship studies indicate that the nature of the halogen substituent significantly influences antimicrobial and anticancer activities, with bromine-containing derivatives often showing enhanced potency compared to their chloro or fluoro counterparts. The position of substitution also plays a critical role in determining biological activity profiles.

Future Research Directions and Applications

Emerging Applications

Based on current findings, several promising research directions for ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate are emerging:

-

Development of Novel Antibacterial Agents: Further exploration of its FtsZ inhibitory properties could lead to new antibacterial drugs, particularly against resistant strains.

-

Cancer Therapeutics: The compound's ability to induce apoptosis in cancer cells warrants further investigation for developing targeted anticancer agents.

-

Anti-inflammatory Drugs: Its anti-inflammatory properties could be optimized to develop treatments for inflammatory disorders with improved efficacy and reduced side effects.

Methodology Advancements

Future research might focus on developing improved synthetic methodologies for producing ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and its derivatives with higher yields and purity. Green chemistry approaches could be explored to make the synthesis more environmentally friendly and cost-effective.

Additionally, computational studies could help predict the activities of novel derivatives, guiding synthetic efforts toward compounds with optimal properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume